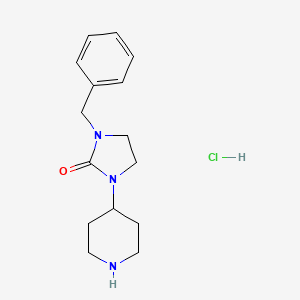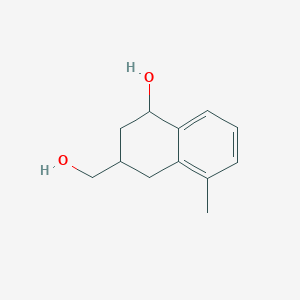![molecular formula C15H22ClN3O B2831078 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 109446-16-4](/img/structure/B2831078.png)
4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride: is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride typically involves multiple steps:
-
Formation of the Benzimidazole Core: : The initial step involves the synthesis of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions .
-
Alkylation: : The next step involves the alkylation of the benzimidazole core with isopropyl halides to introduce the isopropyl group at the nitrogen atom of the benzimidazole ring .
-
Attachment of the Morpholine Moiety: : The benzimidazole derivative is then reacted with a morpholine derivative under basic conditions to form the desired product .
-
Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives .
-
Reduction: : Reduction reactions can be employed to modify the benzimidazole ring or the morpholine moiety, potentially altering the compound’s biological activity .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
- 4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
- 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
Uniqueness
The uniqueness of 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride lies in its specific substitution pattern. The isopropyl group at the benzimidazole nitrogen and the morpholine moiety confer distinct physicochemical properties and biological activities compared to its analogs .
Propiedades
IUPAC Name |
4-[(1-propan-2-ylbenzimidazol-2-yl)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12(2)18-14-6-4-3-5-13(14)16-15(18)11-17-7-9-19-10-8-17;/h3-6,12H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUYNSWJLCCSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830995.png)
![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2830996.png)
![ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830998.png)





![2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2831007.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831008.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)

![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
